molecular formula C6H11NO2 B11958739 Carbamic acid, allyl-, ethyl ester CAS No. 5325-60-0

Carbamic acid, allyl-, ethyl ester

Cat. No.: B11958739
CAS No.: 5325-60-0
M. Wt: 129.16 g/mol
InChI Key: AOHHOQCLVBLOHU-UHFFFAOYSA-N
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Description

Ethyl N-allylcarbamate is an organic compound with the molecular formula C6H11NO2 It is a member of the carbamate family, which are esters of carbamic acid

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl N-allylcarbamate can be synthesized through the reaction of allylamine with ethyl chloroformate. The reaction typically occurs in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction is carried out at low temperatures to control the exothermic nature of the process .

Industrial Production Methods: Industrial production of ethyl N-allylcarbamate follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: Ethyl N-allylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ethyl N-allylcarbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl N-allylcarbamate involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by forming stable carbamate-enzyme complexes. This interaction can affect various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Properties

IUPAC Name

ethyl N-prop-2-enylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c1-3-5-7-6(8)9-4-2/h3H,1,4-5H2,2H3,(H,7,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOHHOQCLVBLOHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80201356
Record name Carbamic acid, allyl-, ethyl ester
Source EPA DSSTox
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Molecular Weight

129.16 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5325-60-0
Record name Ethyl allylcarbamate
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Record name Ethyl allylcarbamate
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Record name Carbamic acid, allyl-, ethyl ester
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ETHYL N-ALLYLCARBAMATE
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Record name Ethyl allylcarbamate
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